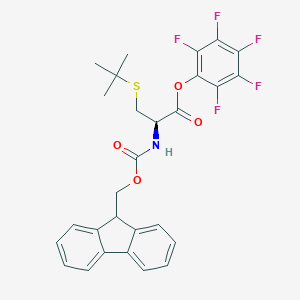

Fmoc-Cys(tBu)-OPfp

Description

Evolution of Fmoc-based Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, transformed the field of peptide chemistry by anchoring the growing peptide chain to an insoluble resin support. peptide.com This innovation simplified the purification process, as excess reagents and byproducts could be easily washed away. peptide.com

Initially, the Boc (tert-butyloxycarbonyl) protecting group was predominantly used for the temporary protection of the N-terminus of the amino acid. peptide.combachem.com However, the harsh acidic conditions required for Boc removal limited its applicability, especially for sensitive peptides. nih.gov

A significant advancement came with the introduction of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group by Carpino and Han in 1970. peptide.comnih.gov The Fmoc group is stable under acidic conditions but can be readily removed by a mild base, typically piperidine (B6355638). nih.govchempep.com This orthogonality, where the N-terminal protecting group and the side-chain protecting groups are removed under different conditions, offered a milder and more versatile approach. nih.govsemanticscholar.org The combination of Fmoc for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection (the Fmoc/tBu strategy) quickly became the dominant methodology in SPPS. bachem.comnih.govsemanticscholar.org This approach is compatible with a wider range of peptide modifications and is amenable to automation, which has greatly accelerated peptide synthesis. bachem.comsemanticscholar.orgnih.gov

Significance of Activated Amino Acid Esters in Peptide Coupling Reactions

The formation of a peptide bond is a condensation reaction that is thermodynamically unfavorable under normal conditions. ekb.eg To overcome this, the carboxyl group of the incoming amino acid must be "activated" to make it more susceptible to nucleophilic attack by the amino group of the peptide chain attached to the resin.

One of the most effective methods of activation is the conversion of the carboxylic acid into an active ester. ekb.egbachem.com These esters contain electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon, thereby facilitating the coupling reaction. The use of pre-formed, stable active esters offers several advantages, including reduced risk of side reactions and racemization (the loss of stereochemical integrity at the α-carbon). bachem.compeptide.com

Overview of Pentafluorophenyl (OPfp) Esters in Fmoc SPPS

Among the various types of active esters utilized in peptide synthesis, pentafluorophenyl (OPfp) esters have gained significant prominence. bachem.comcymitquimica.com The pentafluorophenyl group is a powerful electron-withdrawing moiety, which makes the corresponding ester highly reactive towards aminolysis (reaction with an amine). cymitquimica.com

Fmoc-amino acid-OPfp esters are stable, crystalline solids that can be prepared in advance, purified, and stored, ensuring high purity of the starting material for peptide synthesis. bachem.comgoogle.com Their high reactivity allows for rapid and efficient coupling reactions, often leading to higher yields and purer peptide products. cymitquimica.comchemimpex.com Furthermore, the use of pre-formed OPfp esters can minimize racemization, a critical concern for maintaining the biological activity of the final peptide. bachem.comsigmaaldrich.com These characteristics make Fmoc-amino acid-OPfp esters, including Fmoc-Cys(tBu)-OPfp, valuable reagents in both manual and automated Fmoc SPPS. bachem.comsigmaaldrich.com

Contextualizing Cysteine Residues in Peptide Chemical Synthesis

Cysteine is a unique amino acid due to the presence of a thiol (-SH) group in its side chain. rsc.org This thiol group is highly reactive and can participate in various chemical transformations, most notably the formation of disulfide bonds, which are crucial for the structure and function of many peptides and proteins. rsc.org

However, this reactivity also presents significant challenges during peptide synthesis. The thiol group is susceptible to oxidation and alkylation, and its presence can increase the risk of racemization at the cysteine's α-carbon during the coupling step. nih.govrsc.orgnih.gov To prevent these unwanted side reactions, the thiol group of cysteine is typically protected with a temporary blocking group throughout the synthesis. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R)-3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24F5NO4S/c1-28(2,3)39-13-19(26(35)38-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQZWMUIWPEDOT-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)SC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24F5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572903 | |

| Record name | Pentafluorophenyl S-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109434-23-3 | |

| Record name | S-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-cysteine 2,3,4,5,6-pentafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109434-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorophenyl S-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Derivatization Approaches for Fmoc Cys Tbu Opfp

Optimization of Synthetic Pathways for Fmoc-Cys(tBu)-OPfp

The efficient and stereochemically pure synthesis of this compound is paramount for its successful application in solid-phase peptide synthesis (SPPS). Optimization of the synthetic route focuses on two critical aspects: maximizing the reaction yield and preserving the stereochemical integrity of the chiral cysteine residue. This section details protocols and research findings aimed at achieving these objectives.

Yield Enhancement Protocols

The synthesis of this compound typically involves the esterification of the precursor, Fmoc-Cys(tBu)-OH, with pentafluorophenol (B44920). The yield of this reaction is highly dependent on the choice of coupling reagents and reaction conditions. Carbodiimide-mediated esterification is a common and effective method for this transformation.

Detailed research into the synthesis of active esters of Nα-Fmoc protected amino acids has identified several key parameters that can be manipulated to enhance product yield. The use of N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) as activating agents is a standard approach. The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of pentafluorophenol.

To improve the efficiency of this process and suppress side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. HOBt can react with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and side reactions, and can lead to higher yields and purity of the final product.

A general protocol for the synthesis of Fmoc-amino acid pentafluorophenyl esters involves dissolving the Fmoc-amino acid and pentafluorophenol in a suitable solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758), followed by the addition of a carbodiimide. The reaction is typically stirred at room temperature until completion. The dicyclohexylurea (DCU) byproduct, if DCC is used, is largely insoluble in many organic solvents and can be removed by filtration, simplifying the purification process. Subsequent purification of the desired this compound can be achieved through recrystallization or chromatography to obtain a high-purity product.

The table below summarizes various approaches to the synthesis of Fmoc-amino acid OPfp esters, which can be adapted and optimized for this compound to enhance the yield.

| Coupling Reagent/Method | Key Features | Potential for Yield Enhancement |

|---|---|---|

| DCC/Pentafluorophenol | Standard and cost-effective carbodiimide method. | Optimization of stoichiometry, temperature, and reaction time can improve yields. Removal of DCU byproduct by filtration is straightforward. |

| DIC/Pentafluorophenol | Similar to DCC, but the diisopropylurea byproduct is more soluble in organic solvents, which may necessitate chromatographic purification. | Can offer advantages in certain solvent systems and may lead to higher yields in specific cases due to different solubility profiles. |

| DCC/Pentafluorophenol with HOBt | Inclusion of HOBt as an additive can suppress side reactions and increase the overall efficiency of the esterification. peptide.comoup.com | Generally leads to higher yields and purer product compared to using DCC alone by minimizing the formation of N-acylurea byproducts. |

Maintenance of Stereochemical Integrity During Synthesis

A significant challenge in the synthesis and application of Fmoc-protected cysteine derivatives is their susceptibility to racemization, particularly under basic conditions. peptide.com The α-proton of the cysteine residue is rendered acidic by the electron-withdrawing effects of the adjacent carbonyl and Fmoc groups, making it prone to abstraction by a base, which can lead to a loss of stereochemical purity.

Research has shown that the method of carboxyl group activation plays a crucial role in the extent of racemization. Base-mediated activation methods, such as those employing HBTU/DIPEA, are known to cause significant racemization of Fmoc-protected cysteine derivatives. Microwave heating and pre-activation can further exacerbate this issue.

Fortunately, the use of preformed pentafluorophenyl (OPfp) esters is a highly effective strategy for minimizing racemization during peptide coupling. By preparing the this compound active ester in a separate step under conditions that preserve stereochemical integrity, the risk of racemization during its subsequent use in peptide synthesis is significantly reduced.

To maintain stereochemical integrity during the synthesis of this compound itself, it is crucial to employ reaction conditions that are not conducive to racemization. The use of carbodiimide coupling agents like DCC or DIC, particularly in the absence of a strong base or in the presence of racemization-suppressing additives like HOBt, is recommended. peptide.com Performing the reaction under acidic or neutral conditions is key to preventing the loss of stereochemical purity.

Furthermore, studies on peptide synthesis have highlighted that the choice of base can have a profound impact on cysteine racemization. The substitution of commonly used bases like N-methylmorpholine with a more sterically hindered and weaker base such as 2,4,6-collidine has been shown to effectively suppress racemization during the coupling of cysteine residues. nih.govdntb.gov.ua This principle can be applied to the synthesis of the active ester to ensure the production of an enantiomerically pure product.

The following table presents research findings on the impact of different coupling conditions on the racemization of Fmoc-cysteine derivatives, providing guidance for the stereochemically sound synthesis of this compound.

| Coupling Method/Condition | Observed Racemization Level | Reference |

|---|---|---|

| HBTU/DIPEA (Base-mediated) | Significant racemization | |

| Preformed OPfp esters | Negligible racemization | |

| DIPCDI/HOBt | Negligible racemization | |

| DIPCDI/Oxyma | Negligible racemization | |

| Coupling with N-methylmorpholine as base | Approximately 50% racemization observed in a model peptide synthesis | nih.govdntb.gov.ua |

| Coupling with 2,4,6-collidine as base | Racemization suppressed | nih.govdntb.gov.ua |

Mechanistic Investigations of Peptide Bond Formation Utilizing Fmoc Cys Tbu Opfp

Acylation Mechanism of Pentafluorophenyl Esters in SPPS

Pentafluorophenyl esters are a class of active esters utilized to facilitate amide bond formation. bachem.com In SPPS, the Fmoc-protected amino acid is pre-activated as an OPfp ester. peptide2.comumich.edu This stable, isolable derivative reacts with the free N-terminal amine of the growing peptide chain anchored to the solid support. The mechanism proceeds via nucleophilic attack of the peptide's amino group on the ester's carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the pentafluorophenol (B44920) group is eliminated as a stable leaving group, resulting in the desired peptide bond. umich.edu This method is advantageous as it avoids the in-situ generation of highly reactive intermediates that can lead to side reactions. peptide2.com

The efficiency and rate of the acylation reaction involving OPfp esters are significantly influenced by the choice of solvent. sigmaaldrich.com Polar aprotic solvents are standard in SPPS, with dimethylformamide (DMF) and N-methylpyrrolidone (NMP) being the most common choices due to their excellent solvating properties for both the resin and the reagents, which facilitates faster reaction kinetics. researchgate.netbachem.comcsic.es The reaction proceeds more rapidly in these polar solvents compared to less polar options like dichloromethane (B109758) (DCM). chempep.com While DCM can be used, particularly for specific applications like the incorporation of N-(2-hydroxy-4-methoxybenzyl) (Hmb) groups via their OPfp esters, reaction times may need to be extended. du.ac.in The gel-like state of the resin beads in optimal solvents like DMF is crucial for ensuring that the reagents can diffuse efficiently to the reactive sites within the resin matrix. bachem.com

To enhance the rate of coupling, additives are often employed. 1-Hydroxybenzotriazole (B26582) (HOBt) is a widely used catalyst in peptide synthesis that can significantly accelerate the acylation step when used with OPfp esters. peptide2.comsigmaaldrich-jp.com While OPfp esters are sufficiently reactive to couple on their own, the addition of HOBt is recommended, especially for sterically hindered couplings or to ensure the reaction goes to completion. chempep.comsigmaaldrich-jp.com The mechanism is believed to involve the in-situ formation of a transient, highly reactive HOBt ester, which is more susceptible to nucleophilic attack by the amine than the original OPfp ester. bachem.comchempep.com This catalytic action increases the reaction speed while minimizing potential side reactions. peptide2.com

Reactivity Profile of the tBu Protecting Group During Peptide Chain Elongation

The tert-butyl (tBu) group is employed as a "permanent" protecting group for the thiol side chain of cysteine within the standard Fmoc/tBu orthogonal synthesis strategy. iris-biotech.deub.edu Its primary role is to mask the nucleophilic thiol group, preventing side reactions such as oxidation (disulfide formation) or alkylation during synthesis. rsc.org

The tBu group exhibits high stability throughout the peptide chain elongation process:

Base Stability: It is completely stable to the repeated treatments with piperidine (B6355638) (typically 20-50% in DMF) used to remove the temporary N-α-Fmoc protecting group after each coupling cycle. csic.esiris-biotech.de

Acid Stability (Mild): It is resistant to the mildly acidic conditions that might be present during coupling, for instance, when HOBt is used as an additive.

Final Cleavage: The tBu group is designed to be removed concurrently with other side-chain protecting groups (like Boc for lysine (B10760008) or OtBu for aspartic acid) and cleavage of the peptide from the resin. iris-biotech.de This is accomplished using strong acid cocktails, most commonly based on 95% trifluoroacetic acid (TFA). thermofisher.com The removal of the tBu group generates a tert-butyl cation, which must be trapped by scavengers (e.g., triisopropylsilane (B1312306) or water) in the cleavage mixture to prevent re-alkylation of sensitive residues like tryptophan or the newly deprotected cysteine thiol. peptide.comthermofisher.com

This robust stability profile makes the tBu group a reliable choice, ensuring that the cysteine side chain remains inert until the final deprotection step. sigmaaldrich.comsigmaaldrich.com

Table 2: Compound Names

| Abbreviation/Name | Full Chemical Name |

| Fmoc-Cys(tBu)-OPfp | N-α-(9-Fluorenylmethyloxycarbonyl)-S-tert-butyl-L-cysteine pentafluorophenyl ester |

| SPPS | Solid-Phase Peptide Synthesis |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| tBu | tert-Butyl |

| OPfp | Pentafluorophenyl ester |

| Cys | Cysteine |

| HOBt | 1-Hydroxybenzotriazole |

| DMF | Dimethylformamide |

| NMP | N-Methylpyrrolidone |

| DCM | Dichloromethane |

| Hmb | N-(2-hydroxy-4-methoxybenzyl) |

| DIPEA | N,N-Diisopropylethylamine |

| HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |

| PyBOP® | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| DIPCDI | N,N'-Diisopropylcarbodiimide |

| Trt | Trityl (Triphenylmethyl) |

| Thp | Tetrahydropyranyl |

| Boc | tert-Butoxycarbonyl |

| OtBu | tert-Butyl ester |

| TFA | Trifluoroacetic acid |

| Acm | Acetamidomethyl |

| Lys | Lysine |

| Asp | Aspartic Acid |

| Trp | Tryptophan |

Thiol Group Reactivity Management During Amide Bond Formation

The successful synthesis of cysteine-containing peptides hinges on the effective management of the highly nucleophilic thiol (-SH) group on the cysteine side chain. rsc.org In the context of Fmoc-based solid-phase peptide synthesis (SPPS), the compound this compound represents a dual strategy for controlling reactivity: a stable protecting group for the thiol and a highly activated ester for the carboxyl group.

The tert-butyl (tBu) group serves as a robust, semi-permanent protecting group for the cysteine thiol. rsc.orgchemimpex.com Its primary role is to mask the nucleophilicity of the sulfur atom, thereby preventing its participation in undesired side reactions during the iterative cycles of Fmoc deprotection and amino acid coupling. The tBu group is characterized by its high stability under the basic conditions required for Fmoc group removal (typically using piperidine) and the acidic conditions used for cleaving very acid-sensitive resins. sigmaaldrich.comsigmaaldrich.com It is generally stable to trifluoroacetic acid (TFA) in the absence of thiol scavengers, requiring strong acid cocktails, often containing scavengers like 1,2-ethanedithiol (B43112) (EDT) or triisopropylsilane (TIS), for its eventual removal during the final cleavage of the peptide from the resin. sigmaaldrich.comsigmaaldrich.com This stability ensures the thiol remains inert throughout the chain elongation process.

The pentafluorophenyl (OPfp) ester component provides a highly activated carboxyl group, facilitating efficient amide bond formation. bachem.com OPfp esters are sufficiently stable to be isolated and stored, yet they react rapidly with the free N-terminal amine of the growing peptide chain. bachem.comchempep.com A key mechanistic advantage of using OPfp esters is that the coupling reaction proceeds efficiently under neutral or slightly acidic, base-free conditions. bachem.comsigmaaldrich-jp.com This contrasts with many common coupling reagents (e.g., HBTU/DIPEA) that require the addition of a tertiary amine base, which can promote side reactions. sigmaaldrich-jp.comnih.gov By avoiding an exogenous base during the coupling step, the OPfp activation method significantly minimizes the risk of base-catalyzed epimerization at the α-carbon of the cysteine residue, a side reaction to which cysteine is particularly susceptible. sigmaaldrich.comnih.gov The use of Fmoc-Cys(Trt)-OPfp, a related compound, is specifically recommended to prevent racemization. sigmaaldrich-jp.comsigmaaldrich.com Therefore, the combination of the stable tBu thiol protection and the base-free OPfp activation provides a synergistic approach to managing reactivity, ensuring that the peptide bond forms chemoselectively and with high stereochemical fidelity.

| Protecting Group | Cleavage Conditions | Key Stability Characteristics | Primary Application Notes |

|---|---|---|---|

| tert-Butyl (tBu) | Strong acid (e.g., HF, TFMSA, TFA with scavengers) rsc.orgsigmaaldrich.com | Stable to TFA (without thiol scavengers), stable to piperidine. sigmaaldrich.com | Used for synthesis of peptides with free thiols; stable enough for intermediate peptide purification. sigmaaldrich.com |

| Trityl (Trt) | Mild acid (e.g., TFA/scavenger cocktails) sigmaaldrich.comthermofisher.com | Labile to TFA, stable to piperidine. sigmaaldrich.com | Most common and cost-effective for routine synthesis of peptides with free thiols. sigmaaldrich.com Use on specific resins can reduce epimerization. sigmaaldrich.com |

| Acetamidomethyl (Acm) | Mercury(II) or Silver(I) salts, Iodine (for disulfide formation). sigmaaldrich.com | Stable to TFA and HF. sigmaaldrich.com | Orthogonal protection for selective disulfide bond formation strategies. sigmaaldrich.com |

| tert-Butylthio (StBu) | Reducing agents (e.g., thiols, phosphines). sigmaaldrich.comrsc.org | Stable to TFA (without thiol scavengers). sigmaaldrich.com | Orthogonal protection removable under mild reducing conditions for on-resin modification. rsc.org |

Potential Intramolecular and Intermolecular Side Reactions

Despite the robust protection and activation strategy offered by this compound, several potential side reactions associated with cysteine residues in Fmoc-SPPS warrant consideration. These reactions are often sequence-dependent and influenced by the reaction conditions employed during synthesis.

Intramolecular Side Reactions:

Diketopiperazine (DKP) Formation: This is a primary intramolecular side reaction that occurs at the dipeptide stage of SPPS. chempep.com After the deprotection of the N-terminal Fmoc group of the second amino acid in the sequence (in this case, Cys(tBu)), the liberated free amine can attack the ester linkage of the C-terminal residue, cleaving the dipeptide from the resin to form a cyclic diketopiperazine. peptide.comiris-biotech.de This reaction is particularly prevalent in Fmoc-based synthesis due to the basic conditions of deprotection and is enhanced in sequences containing proline or other residues that favor a cis-amide bond. chempep.comiris-biotech.de While the use of bulky resins like 2-chlorotrityl chloride resin can sterically hinder this reaction, it remains a significant risk for any C-terminal cysteine peptide. peptide.com

Epimerization (Racemization): The α-proton of cysteine is known to be unusually acidic, making it susceptible to base-catalyzed epimerization, which can compromise the stereochemical purity of the final peptide. nih.gov This is a major concern with base-mediated coupling methods. nih.gov The use of this compound mitigates this risk significantly because the coupling reaction itself does not require a base. sigmaaldrich-jp.com However, some level of epimerization can still occur during the repeated exposure to piperidine for Fmoc deprotection throughout the synthesis, especially when the cysteine residue is anchored to the resin at the C-terminus. nih.govnih.gov

Intermolecular Side Reactions:

3-(1-Piperidinyl)alanine Formation: This side product is specific to the synthesis of peptides containing a C-terminal cysteine using Fmoc chemistry. peptide.com It arises from a base-catalyzed β-elimination of the protected sulfhydryl group (S-tBu) to form a highly reactive dehydroalanine (B155165) intermediate. This elimination is promoted by the piperidine used for Fmoc removal. Subsequently, a molecule of piperidine can act as a nucleophile and add to the dehydroalanine via a Michael addition reaction, resulting in the formation of a piperidinylalanine residue, which corresponds to a mass shift of +51 Da. peptide.com The use of bulky thiol protecting groups like trityl (Trt) is known to minimize but not completely eliminate this side reaction. peptide.comiris-biotech.de

Disulfide Bond Formation: The primary purpose of the tBu group is to prevent the intermolecular oxidation of two thiol groups to form a disulfide bridge. The stability of the tBu group effectively prevents this reaction during peptide chain elongation. thermofisher.com This side reaction is primarily a concern after the final deprotection step if the free thiols are not handled under reducing or inert conditions.

| Side Reaction | Mechanism | Primary Cause / Stage | Mitigation Strategy |

|---|---|---|---|

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a dipeptide-resin. chempep.com | During Fmoc deprotection at the dipeptide stage. iris-biotech.de | Use of sterically hindered resins (e.g., 2-chlorotrityl); coupling of dipeptide units. peptide.com |

| Epimerization | Base-catalyzed abstraction of the α-proton. nih.gov | During base-mediated coupling or prolonged exposure to piperidine. nih.govnih.gov | Use of base-free coupling methods like OPfp esters; use of trityl-type resins. sigmaaldrich-jp.comsigmaaldrich.com |

| 3-(1-Piperidinyl)alanine Formation | β-elimination of the protected thiol followed by Michael addition of piperidine. peptide.com | During piperidine-mediated Fmoc deprotection of C-terminal Cys. iris-biotech.de | Use of bulky thiol protecting groups (e.g., Trt). peptide.comiris-biotech.de |

Research on the Tert Butyl Tbu Protecting Group in Fmoc Spps with Activated Esters

Comparative Studies of tBu with Alternative Cysteine Thiol Protecting Groups

Orthogonal Deprotection Strategies for Regioselective Disulfide Bond Formation

The formation of specific disulfide bonds between cysteine residues is essential for the correct three-dimensional structure and biological activity of many peptides and proteins. However, peptides with multiple cysteine residues can form complex mixtures of disulfide-linked isomers if the formation process is not carefully controlled. Regioselective disulfide bond formation relies on the use of orthogonally protected cysteine residues, meaning that different cysteine side chains can be selectively deprotected and oxidized in a stepwise manner.

The Challenge of Disulfide Bond Formation

When a peptide contains multiple cysteine residues, random oxidation of free thiols can lead to the formation of various disulfide linkages, resulting in a heterogeneous mixture of products that are difficult to separate rsc.orgresearchgate.netthermofisher.com. To achieve a specific, desired disulfide connectivity, a strategy employing orthogonal protecting groups is necessary.

Orthogonal Protection and tBu in Strategies

Orthogonal protection involves using protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one or more cysteine residues while others remain protected. The tBu group, being acid-labile, can be used in conjunction with other cysteine protecting groups that are removed by different methods, such as basic, reductive, or oxidative conditions.

Several protecting groups are commonly used for cysteine in Fmoc SPPS, and their orthogonality relative to tBu is key for designing stepwise disulfide bond formation strategies:

Acetamidomethyl (Acm): Stable to TFA and piperidine (B6355638). It is typically removed by iodine or by oxidative conditions sigmaaldrich.comrsc.org. This allows for the formation of a disulfide bond after tBu removal (acidolysis) and subsequent Acm removal.

Trityl (Trt): Also acid-labile, similar to tBu, and typically removed by TFA sigmaaldrich.comiris-biotech.de. While it can be used in combination with Acm, it offers less orthogonality with tBu if both are removed by TFA.

4-Methoxytrityl (Mmt): More acid-labile than Trt and can be selectively removed under mild acidic conditions (e.g., 1-2% TFA) while the peptide is still on the resin sigmaaldrich.comsigmaaldrich-jp.com. This allows for on-resin disulfide formation before final cleavage.

2,4,6-Trimethoxyphenylthio (STmp): Stable to piperidine and acid, but readily cleaved by mild thiolysis sigmaaldrich-jp.combiotage.com.

tert-Butylthio (tButhio): Stable to acid and piperidine, cleaved by reduction with thiols or phosphines sigmaaldrich-jp.comnih.govsigmaaldrich.com. However, its removal can be sluggish sigmaaldrich-jp.com.

Strategies involving tBu for Regioselective Disulfide Bond Formation:

The tBu group's acid lability allows for its removal during the final TFA cleavage step. If other cysteine residues are protected with groups stable to TFA but removable by other means (e.g., Acm, STmp, tButhio), stepwise disulfide bond formation can be achieved.

For instance, a common strategy involves:

Protecting groups: Cysteine residues are protected with tBu and another orthogonally removable group, such as Acm.

Peptide synthesis: The peptide is synthesized using Fmoc SPPS.

First disulfide bond formation: After Fmoc removal and coupling of the next amino acid, the peptide is cleaved from the resin using TFA. This process removes the tBu protecting group, liberating the thiol. Mild oxidative conditions (e.g., air oxidation, K₃[Fe(CN)₆], DMSO) are then applied to form the first disulfide bond between the tBu-deprotected cysteines sigmaaldrich.comrsc.org. The Acm group remains intact.

Second disulfide bond formation: The Acm groups are subsequently removed using specific reagents, such as iodine or N-chlorosuccinimide (NCS) sigmaaldrich.comrsc.orgresearchgate.net, followed by oxidation to form the second disulfide bond.

Research has also explored more advanced methods. For example, the use of 2% TFA-activated N-chlorosuccinimide (NCS) has been reported for tBu deprotection and concomitant disulfide assembly, offering a rapid and clean method researchgate.net.

Research Findings and Data Tables

The selection of appropriate orthogonal protecting groups is critical for successful regioselective disulfide bond formation. While specific quantitative data for Fmoc-Cys(tBu)-OPfp in complex disulfide formations are not extensively detailed in the provided snippets, the general principles of tBu and other cysteine protecting groups are well-established.

Table 1: Common Cysteine Protecting Groups in Fmoc SPPS and their Orthogonality

| Protecting Group | Fmoc-Cys Derivative | Fmoc Deprotection (Piperidine) | Final Cleavage (TFA) | Other Deprotection Conditions | Orthogonality to Fmoc/tBu | Primary Use/Advantages | Limitations |

| tert-Butyl (tBu) | Fmoc-Cys(tBu)-OH / -OPfp | Stable | Cleaved | N/A | Orthogonal to Fmoc | Acid-labile, compatible with Fmoc/tBu SPPS | Can be challenging to remove completely in complex sequences sigmaaldrich.com |

| Trityl (Trt) | Fmoc-Cys(Trt)-OH | Stable | Cleaved | N/A | Less orthogonal to tBu (both TFA-labile) | Stable to coupling conditions, removed by TFA iris-biotech.desigmaaldrich.com | Similar lability to tBu can limit selective deprotection |

| Acetamidomethyl (Acm) | Fmoc-Cys(Acm)-OH | Stable | Stable | Iodine (I₂), NCS, Hg(OAc)₂ sigmaaldrich.comrsc.orgresearchgate.net | Orthogonal to Fmoc and tBu | Removed by mild oxidative/iodine conditions, allowing stepwise disulfide formation rsc.org | Requires specific deprotection step after TFA cleavage |

| 4-Methoxytrityl (Mmt) | Fmoc-Cys(Mmt)-OH | Stable | Cleaved | Mild acid (e.g., 1-2% TFA in DCM) sigmaaldrich.comsigmaaldrich-jp.com | Orthogonal to Fmoc, semi-orthogonal to tBu (milder acid) | Selectively removable on-resin sigmaaldrich.comsigmaaldrich-jp.com | Can be slightly labile to TFA |

| 2,4,6-Trimethoxyphenylthio (STmp) | Fmoc-Cys(STmp)-OH | Stable | Slightly labile to TFA | Mild thiolysis (e.g., DTT, NMM/DTT) sigmaaldrich-jp.combiotage.com | Orthogonal to Fmoc, potentially orthogonal to tBu | Rapid and mild thiolysis sigmaaldrich-jp.combiotage.com | Slightly labile to TFA, may require careful timing |

| tert-Butylthio (tButhio) | Fmoc-Cys(tButhio)-OH | Stable | Stable | Reduction (thiols, phosphines) sigmaaldrich-jp.comnih.govsigmaaldrich.com | Orthogonal to Fmoc and tBu | Stable to acid and piperidine, removed by reduction sigmaaldrich-jp.comsigmaaldrich.com | Sluggish removal (4-24h), potential for incomplete deprotection/desulfurization sigmaaldrich-jp.com |

Table 2: Example of a Stepwise Disulfide Bond Formation Strategy Using tBu and Acm

| Step | Protecting Group(s) Involved | Reaction/Condition | Outcome | Notes |

| 1 | Fmoc (α-amino) | Piperidine (20% in DMF) | Fmoc removal | Exposes free amine for next coupling |

| 2 | tBu (Cys thiol) & other acid-labile PGs | TFA (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | Peptide cleavage from resin, tBu removal | Liberates free thiols |

| 3 | Free thiols (from tBu removal) | Mild Oxidation (e.g., air, O₂, DMSO, K₃[Fe(CN)₆]) | First disulfide bond formation | Intramolecular or intermolecular, depending on concentration |

| 4 | Acm (Cys thiol) | Iodine (I₂) or NCS | Acm removal | Liberates remaining free thiols |

| 5 | Free thiols (from Acm removal) | Mild Oxidation | Second disulfide bond formation | Forms the second specific disulfide linkage |

This strategic use of orthogonal protecting groups, facilitated by building blocks like this compound, is essential for the controlled synthesis of complex peptides with defined disulfide architectures.

Compound List:

this compound

Fmoc-Cys(tBu)-OH

Fmoc-Cys(Trt)-OH

Fmoc-Cys(Acm)-OH

Fmoc-Cys(Mmt)-OH

Fmoc-Cys(STmp)-OH

Fmoc-Cys(tButhio)-OH

Trityl (Trt)

tert-Butyl (tBu)

Acetamidomethyl (Acm)

4-Methoxytrityl (Mmt)

2,4,6-Trimethoxyphenylthio (STmp)

tert-Butylthio (tButhio)

Pentafluorophenyl ester (OPfp)

Trifluoroacetic acid (TFA)

Piperidine

Dithiothreitol (DTT)

N-Chlorosuccinimide (NCS)

Iodine (I₂)

sec-isoamyl mercaptan (SIT)

Comparative Methodological Analysis of Fmoc Cys Tbu Opfp in Spps

Comparison with In Situ Activation Methods (e.g., DIC/HOBt, HBTU)

In situ activation methods involve the activation of the carboxylic acid of the incoming Fmoc-amino acid within the reaction vessel immediately before or during the coupling step. Common reagents for this purpose include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), and uronium/aminium salts like HBTU.

In contrast, Fmoc-Cys(tBu)-OPfp is a pre-formed, stable active ester that does not require an additional activation step during the coupling reaction. The use of such pre-activated esters can circumvent issues associated with in situ methods, especially when incorporating sensitive residues like cysteine. sigmaaldrich-jp.com For instance, base-mediated activation methods, such as those employing HBTU/DIPEA, have been reported to cause significant racemization of cysteine. sigmaaldrich-jp.comsigmaaldrich.comchempep.com The use of Fmoc-Cys(Trt)-OPfp is particularly recommended to minimize this epimerization. sigmaaldrich-jp.com

| Coupling Method | Reagents | Key Characteristics |

| In Situ (Carbodiimide) | DIC/HOBt | Effective at suppressing racemization; requires careful control of reaction conditions. bachem.compeptide.com |

| In Situ (Uronium Salt) | HBTU/DIPEA | High coupling efficiency but increased risk of racemization for sensitive amino acids like cysteine. sigmaaldrich-jp.comchempep.com |

| Pre-formed Active Ester | This compound | Low racemization risk, especially for cysteine; no additional activation step needed during coupling. sigmaaldrich-jp.comsigmaaldrich.com |

The use of pre-formed activated esters like this compound offers several advantages in terms of coupling efficiency. nih.gov A primary benefit is the elimination of the in situ activation step, which simplifies the synthesis protocol and reduces the number of reagents in the reaction mixture. nih.gov This can lead to cleaner reactions and fewer side products. nih.gov

Furthermore, Pfp esters are highly reactive, leading to rapid coupling reactions. nih.govhighfine.com This high reactivity can be particularly advantageous in the synthesis of long or difficult peptide sequences where slower coupling methods might lead to incomplete reactions and the formation of deletion peptides. nih.gov The stability of Pfp esters in solution also allows for their use in situations requiring long, slow couplings to overcome steric hindrance or peptide aggregation. sigmaaldrich-jp.com

A significant advantage of using pre-formed Pfp esters is the reduction of side-product formation compared to in situ activation methods. nih.gov In situ activating agents can sometimes react with the growing peptide chain or other components of the reaction mixture, leading to undesirable modifications. nih.gov By using a pre-formed ester, the peptide chain is not exposed to the activating reagent, minimizing these side reactions. nih.gov

For cysteine-containing peptides, a major concern is racemization at the α-carbon. Base-mediated in situ activation methods are known to exacerbate this issue. sigmaaldrich.comchempep.com The use of this compound, which couples under neutral or slightly acidic conditions (often with an additive like HOBt), significantly reduces the risk of this side reaction. sigmaaldrich-jp.comsigmaaldrich.com Additionally, the pentafluorophenol (B44920) byproduct liberated during the coupling is a mild acid and is less likely to cause side reactions compared to the byproducts of some in situ reagents. google.com

Evaluation Against Other Activated Ester Derivatives

Pfp esters are part of a broader class of activated esters used in SPPS. Other notable examples include N-hydroxysuccinimide (ONSu) esters and 3-hydroxy-2,3-dihydro-4-oxo-benzotriazone (ODhbt) esters. peptide2.com

Pfp esters are known for their high reactivity, which surpasses that of many other active esters like p-nitrophenyl (ONp) esters. highfine.compeptide2.com Kinetic studies have shown that the coupling speed of OPfp esters is significantly higher than that of pentachlorophenyl (OPCP) and ONp esters. highfine.com This high reactivity allows for efficient and rapid amide bond formation. peptide2.com

Despite their high reactivity, Fmoc-amino acid-OPfp esters are generally stable, crystalline solids that can be stored for extended periods. bachem.comgoogle.com This is a distinct advantage over some other highly reactive species that must be generated in situ and used immediately. While they are stable, it is still recommended to store them as powders and dissolve them just before use to ensure optimal performance. google.com Their stability in solution is considered sufficient for automated synthesis protocols where solutions may be stored for some time. thieme-connect.com

The properties of this compound make it particularly well-suited for the synthesis of challenging peptide sequences. nih.gov These include peptides prone to aggregation, those with sterically hindered amino acids, and sequences susceptible to side reactions. google.com

The high reactivity of Pfp esters can help drive difficult couplings to completion, minimizing the formation of deletion sequences. nih.gov The low risk of racemization associated with Pfp esters is crucial when incorporating multiple sensitive residues. sigmaaldrich-jp.com Furthermore, the ability to perform couplings under mild, base-free conditions helps to preserve the integrity of sensitive protecting groups and modifications elsewhere in the peptide chain. sigmaaldrich-jp.combachem.com The use of Pfp esters in the presence of hydrogen-bond-disrupting alcohols has been noted as a potential strategy for overcoming aggregation, although this is not suitable for all activated esters. google.comgoogle.com

Implications for Automated and High-Throughput Solid-Phase Peptide Synthesis

The characteristics of this compound and other Pfp esters have significant implications for automated and high-throughput SPPS. bachem.comthieme-connect.com The stability of these pre-activated esters allows them to be prepared in advance and stored in solution for use in automated synthesizers, which simplifies the instrumentation and workflow. thieme-connect.com This contrasts with in situ methods that require dedicated reservoirs for activating agents and more complex fluid handling protocols.

Monitoring Peptide Elongation and Reaction Progress

Effective monitoring of peptide elongation is a cornerstone of successful SPPS, ensuring that each coupling and deprotection step proceeds to completion. chempep.com In the context of Fmoc-based strategies, several methods are employed to track the progress of the synthesis.

Qualitative and Quantitative Monitoring Techniques:

A common method for monitoring the completion of the Fmoc deprotection step is the use of UV spectroscopy, as the cleavage of the Fmoc group releases dibenzofulvene, a strong chromophore. chempep.com The progress of the coupling reaction, where the Fmoc-protected amino acid is added to the growing peptide chain, can be monitored using various colorimetric tests. chempep.com These tests, such as the ninhydrin (B49086) (Kaiser) test, detect the presence of free primary amines on the solid support. ias.ac.in A negative test result indicates that the coupling reaction is complete. Conversely, a positive result signals incomplete coupling, necessitating a second coupling step to drive the reaction to completion. ias.ac.in

When employing this compound, these standard monitoring techniques remain applicable. The use of pre-activated esters like the pentafluorophenyl (Pfp) ester can lead to rapid and efficient coupling reactions. chempep.combachem.com This high reactivity is advantageous but also underscores the importance of diligent monitoring to confirm complete incorporation at each step.

Below is a table summarizing common monitoring techniques in Fmoc SPPS:

Table 1: Monitoring Techniques in Fmoc SPPS

| Monitoring Stage | Technique | Principle | Indication of Completion |

|---|---|---|---|

| Fmoc Deprotection | UV Spectroscopy | Detection of dibenzofulvene released during Fmoc cleavage. chempep.com | Stabilization of UV absorbance, indicating no further Fmoc group removal. |

| Amino Acid Coupling | Ninhydrin (Kaiser) Test | Reacts with free primary amines to produce a dark blue color. ias.ac.in | A negative (colorless or yellow) result indicates the absence of free amines and complete coupling. |

| Trinitrobenzene Sulfonic Acid (TNBSA) Test | Reacts with free primary amines to yield a colored product. | A negative result indicates complete coupling. |

Challenges in Monitoring Cysteine Incorporation:

While general monitoring methods are effective, the incorporation of cysteine residues can present unique challenges. Cysteine is particularly susceptible to racemization during activation and coupling, which can be exacerbated by base-mediated methods. sigmaaldrich.comnih.gov The use of this compound, a pre-formed active ester, helps to mitigate this issue by allowing for coupling under neutral or mildly acidic conditions, thereby reducing the risk of epimerization. sigmaaldrich.com Analytical techniques such as HPLC and mass spectrometry of cleaved test peptides are often employed to confirm the integrity and purity of the synthesized peptide, including the stereochemical purity of the cysteine residue.

Enhancing Reproducibility and Yield in Large-Scale Syntheses

The transition from small-scale laboratory synthesis to large-scale production introduces a new set of challenges, where reproducibility and yield become paramount. The choice of synthetic strategy and building blocks, such as this compound, plays a significant role in addressing these challenges.

Factors Influencing Reproducibility and Yield:

Several factors can impact the reproducibility and yield of large-scale SPPS. These include the efficiency of coupling and deprotection reactions, the stability of protecting groups, and the potential for side reactions. Aggregation of the growing peptide chain on the solid support is a common issue in Fmoc SPPS, which can hinder both coupling and deprotection steps, leading to lower yields and purity. peptide.com

The use of this compound can contribute to enhanced reproducibility in several ways. As a stable, isolable active ester, it allows for consistent and predictable coupling reactions. chempep.combachem.com This circumvents the potential variability associated with in-situ activation methods, where the efficiency of the activation step itself can be a source of inconsistency. Furthermore, the tert-butyl (tBu) protecting group for the cysteine thiol is robust and stable to the repetitive piperidine (B6355638) treatments required for Fmoc removal, preventing side reactions involving the sulfhydryl group during chain elongation. sigmaaldrich.comsigmaaldrich-jp.com

Strategies for Optimization in Large-Scale Synthesis:

To enhance yield and reproducibility in large-scale SPPS utilizing this compound, several strategies can be implemented:

Optimized Coupling Conditions: While Fmoc-OPfp esters are highly reactive, optimizing the coupling time and temperature can ensure complete reaction without promoting side reactions. chempep.combachem.com

Solvent Selection: The choice of solvent can influence peptide chain aggregation. The use of "magic mixtures" or chaotropic agents can help to disrupt secondary structures and improve reaction kinetics. peptide.com

Washing Protocols: Thorough and efficient washing steps are critical to remove excess reagents and byproducts, which is especially important in large-scale synthesis where larger quantities of reagents are used. google.com

The table below outlines key considerations for enhancing reproducibility and yield in large-scale SPPS with this compound.

Table 2: Strategies for Enhancing Reproducibility and Yield in Large-Scale SPPS

| Strategy | Rationale | Key Benefit |

|---|---|---|

| Use of Pre-activated Esters (e.g., this compound) | Provides consistent reactivity and avoids variability of in-situ activation. chempep.combachem.com | Improved reproducibility of coupling reactions. |

| Robust Side-Chain Protection (e.g., tBu for Cys) | Prevents side reactions during chain elongation and is stable to Fmoc deprotection conditions. sigmaaldrich.comsigmaaldrich-jp.com | Higher purity and yield of the final peptide. |

| Optimization of Reaction Conditions | Balancing reaction speed with the prevention of side reactions like racemization. | Maximization of desired product formation. |

| Effective Washing and Reagent Removal | Prevents the accumulation of byproducts that can interfere with subsequent steps. google.com | Enhanced purity and overall yield. |

Research Applications of Fmoc Cys Tbu Opfp in Advanced Peptide Chemical Synthesis

Synthesis of Complex Cysteine-Containing Peptides

The synthesis of peptides containing cysteine presents unique challenges due to the high reactivity of the thiol side-chain. sigmaaldrich.com Fmoc-Cys(tBu)-OPfp is instrumental in navigating these complexities, particularly in the creation of peptides with C-terminal cysteines and those known for difficult-to-synthesize sequences.

The synthesis of peptide acids with a cysteine residue at the C-terminus is notoriously problematic. csic.es A significant side reaction involves the base-catalyzed elimination of the protected sulfhydryl group, leading to a dehydroalanine (B155165) intermediate. This can then react with piperidine (B6355638), the base used for Fmoc group removal, to form a 3-(1-piperidinyl)alanine adduct, an impurity with a mass shift of +51 Da. peptide.com

Furthermore, cysteine is highly susceptible to racemization at the α-carbon during both its initial attachment to the resin and the subsequent activation steps for peptide bond formation. nih.gov The use of highly activated esters, such as the pentafluorophenyl (OPfp) ester, is a key strategy to mitigate this issue. This compound provides rapid and efficient coupling under neutral or slightly acidic conditions, minimizing the exposure time to basic conditions that promote racemization. sigmaaldrich.com This is a significant advantage over base-mediated activation methods (e.g., using HBTU/DIPEA), which are known to increase the risk of epimerization for sensitive residues like cysteine. chempep.com

Research has shown that the choice of resin and protecting group is critical. Using sterically bulky resins like 2-chlorotrityl chloride resin can help reduce side reactions. csic.espeptide.com When incorporating the C-terminal cysteine, the use of a pre-activated derivative like this compound ensures a more controlled and efficient anchoring to the resin, further preserving the stereochemical integrity of the final peptide acid.

Peptide aggregation during SPPS is a common hurdle, especially when synthesizing long sequences or those rich in hydrophobic residues. peptide.com Aggregation occurs when growing peptide chains, still attached to the resin, form intermolecular hydrogen bonds, hindering the accessibility of reagents to the reactive sites. This leads to incomplete Fmoc deprotection and poor coupling yields, ultimately compromising the synthesis. peptide.compeptide.com

While this compound does not directly prevent aggregation, its role as a highly reactive coupling agent is vital for the synthesis of such "difficult sequences." Inefficient coupling steps can exacerbate the problems caused by aggregation. The high reactivity of the OPfp ester ensures that the coupling reaction proceeds as quickly and completely as possible, even in sterically hindered environments caused by aggregating peptide chains. chempep.com This efficiency is crucial for maintaining the fidelity of the synthesis for long or problematic peptides. Strategies to combat aggregation often involve using specialized solvents, chaotropic salts, or elevated temperatures, and the stability and reactivity of the activated amino acid are paramount under these modified conditions. peptide.com

Facilitation of Disulfide Bond Formation and Native Chemical Ligation (NCL)

The unique stability of the S-tBu protecting group makes this compound a cornerstone for strategies involving the regioselective formation of disulfide bonds and for the synthesis of peptide fragments intended for Native Chemical Ligation.

Many biologically active peptides contain multiple disulfide bridges, and their correct, regioselective formation is essential for proper protein folding and function. This requires an orthogonal protection strategy, where different cysteine residues are protected by groups that can be removed under distinct chemical conditions. sigmaaldrich-jp.com The tBu group is a key component of this strategy due to its high stability. It is resistant to the TFA used for final cleavage and to mild oxidants like iodine, which are commonly used to deprotect and cyclize other cysteine derivatives, such as S-Acetamidomethyl (Acm). sigmaaldrich.comsigmaaldrich.com

A common orthogonal pairing involves using Fmoc-Cys(Acm)-OH and Fmoc-Cys(tBu)-OH (incorporated via its OPfp ester). A first disulfide bond can be formed between two Acm-protected cysteines using iodine. The tBu-protected cysteines remain unaffected during this process. Subsequent treatment with harsher reagents, such as mercury(II) acetate (B1210297) or specific reducing/oxidizing systems, can then be used to form a second disulfide bond involving the tBu-protected residues. sigmaaldrich.comsigmaaldrich.com

More recent methods utilize reagents like N-chlorosuccinimide (NCS) for on-resin disulfide bond formation. researchgate.netmdpi.com The S-tBu group can serve as an orthogonal partner in these schemes, remaining intact while other groups like S-Trityl (Trt) or S-Acm are selectively manipulated to form disulfide bridges. researchgate.netmdpi.com This allows for the stepwise and controlled construction of complex, multi-cyclic peptide architectures directly on the solid support, which simplifies purification by reducing aggregation and side reactions in solution. researchgate.net

| Protecting Group | Cleavage Reagent | Stability Notes | Orthogonal Partner Examples |

|---|---|---|---|

| tert-Butyl (tBu) | Hg(II) salts, MeSiCl3/PhSOPh | Stable to TFA and iodine oxidation. sigmaaldrich.comsigmaaldrich.com | Acm, Trt, Mmt |

| Acetamidomethyl (Acm) | Iodine (I2), Hg(II) salts, Ag(I) salts | Stable to TFA. Allows purification of protected peptide before thiol liberation. sigmaaldrich.com | tBu, Trt, StBu |

| Trityl (Trt) | TFA (acid-labile), I2 | Removed during standard TFA cleavage. Useful for generating free thiols directly. sigmaaldrich.comsigmaaldrich.com | Acm, tBu |

| 4-Methoxytrityl (Mmt) | Dilute (1-2%) TFA in DCM | Highly acid-sensitive; allows for selective on-resin deprotection. sigmaaldrich.comsigmaaldrich.com | tBu, Acm, Dpm |

Native Chemical Ligation (NCL) is a powerful technique for synthesizing large proteins by joining smaller, unprotected peptide fragments. The reaction occurs between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue. nih.gov

Preparation of Modified Peptides and Bioconjugates for Research Probes

The cysteine residue is a prime target for chemical modification due to the high nucleophilicity of its thiol side-chain. By incorporating a cysteine residue into a peptide sequence using this compound, a unique chemical handle is installed for subsequent bioconjugation.

The synthetic strategy involves synthesizing the full peptide sequence and then selectively deprotecting the Cys(tBu) residue to expose the free thiol. This thiol can then be chemoselectively targeted with various reagents to create sophisticated research tools. For example:

Fluorescent Probes: Maleimide- or iodoacetamide-functionalized fluorophores can be attached to the cysteine thiol to create fluorescently labeled peptides for use in cellular imaging, binding assays, or fluorescence resonance energy transfer (FRET) studies.

Biotinylation: Biotin can be conjugated to the cysteine for use in affinity purification, pull-down assays, or detection via streptavidin-based systems.

Drug Conjugation: Cytotoxic drugs or other therapeutic agents can be linked to peptides for targeted delivery applications.

Surface Immobilization: Peptides can be attached to solid surfaces, such as microarrays or nanoparticles, via the cysteine thiol to create novel biomaterials or diagnostic devices.

The orthogonality of the tBu protecting group is once again critical. It allows the chemist to perform modifications specifically at the cysteine residue without affecting other functional groups within the peptide sequence. sigmaaldrich.com The use of the OPfp ester ensures that this crucial residue is incorporated efficiently and with minimal side reactions, paving the way for the successful development of advanced bioconjugates and research probes. acs.org

Compound Index

| Abbreviation / Common Name | Full Chemical Name |

|---|---|

| This compound | Nα-Fmoc-S-tert-butyl-L-cysteine pentafluorophenyl ester |

| Fmoc-Cys(tBu)-OH | Nα-Fmoc-S-tert-butyl-L-cysteine |

| Fmoc-Cys(Acm)-OH | Nα-Fmoc-S-acetamidomethyl-L-cysteine |

| Fmoc-Cys(Trt)-OH | Nα-Fmoc-S-trityl-L-cysteine |

| Fmoc | Fluorenylmethyloxycarbonyl |

| tBu | tert-Butyl |

| OPfp | Pentafluorophenyl ester |

| TFA | Trifluoroacetic acid |

| Acm | Acetamidomethyl |

| Trt | Trityl |

| Mmt | 4-Methoxytrityl |

| Dpm | Diphenylmethyl |

| StBu | tert-Butylthio |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| DIPEA | N,N-Diisopropylethylamine |

| NCS | N-Chlorosuccinimide |

| DCM | Dichloromethane (B109758) |

Incorporation of Post-Translational Modifications

Post-translational modifications (PTMs) are crucial for the biological function of many proteins, and the ability to synthetically introduce these modifications into peptides is a key aspect of chemical biology research. This compound, while not directly a modified amino acid, is instrumental in strategies aimed at producing peptides with specific PTMs, particularly those involving the cysteine residue.

The tert-butyl (tBu) protecting group on the cysteine side chain is stable under the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS), including repeated treatments with piperidine for Fmoc group removal. thermofisher.compeptide.com This stability allows for the selective deprotection of other residues or the completion of the peptide backbone before addressing the cysteine side chain.

One of the most significant PTMs involving cysteine is S-palmitoylation , the attachment of a 16-carbon fatty acid. thieme-connect.de While direct incorporation of a pre-palmitoylated cysteine can be challenging, a common strategy involves incorporating a cysteine residue using a derivative like Fmoc-Cys(tBu)-OH (which is used to generate the OPfp ester in situ or used as a precursor) and then performing the lipidation on the deprotected peptide. nih.gov Another critical PTM is prenylation , which involves the attachment of farnesyl or geranylgeranyl groups to cysteine residues. thieme-connect.denih.gov Synthetic strategies to create prenylated peptides often involve the initial synthesis of the peptide chain, followed by the alkylation of the cysteine thiol group. thieme-connect.de The use of an activated ester like this compound can facilitate efficient coupling during SPPS, ensuring the cysteine is correctly positioned for subsequent modification. thieme-connect.de

Furthermore, the formation of disulfide bonds , a common oxidative PTM that stabilizes peptide and protein structures, relies on the presence of cysteine residues. sigmaaldrich.com The use of this compound allows for the incorporation of cysteine at desired positions. The tBu group can be removed during the final acid cleavage step, and subsequent oxidation can then form the disulfide bridge. For more complex structures with multiple disulfide bonds, orthogonal protecting groups are required, but the tBu group remains a standard choice for one of the cysteine pairs. sigmaaldrich.com

The research findings below highlight the utility of cysteine derivatives in synthesizing modified peptides.

| Research Finding | Application in PTM Synthesis | Reference |

| The tert-butyl (tBu) protecting group is stable to standard Fmoc-SPPS conditions but can be removed during final acid cleavage. | Allows for the incorporation of cysteine residues that can be later modified to introduce PTMs like palmitoylation or form disulfide bonds. | thermofisher.compeptide.com |

| S-prenylation and S-palmitoylation are key lipid-based PTMs occurring at cysteine residues. | Synthetic strategies often involve incorporating a protected cysteine, followed by on-resin or solution-phase lipidation after deprotection. | thieme-connect.denih.gov |

| The formation of disulfide bridges is a critical PTM for protein folding and stability. | Fmoc-protected cysteine derivatives are essential for placing cysteine residues at specific locations for subsequent disulfide bond formation. | sigmaaldrich.com |

Use as Building Blocks for Peptide Labeling and Conjugation

The cysteine residue, with its nucleophilic thiol side chain, is a prime target for chemical modification, making it invaluable for peptide labeling and conjugation. This compound is a key reagent in synthesizing peptides that are destined for such applications. The pentafluorophenyl (OPfp) ester provides high reactivity, ensuring efficient coupling during SPPS, which can be particularly advantageous for sterically hindered couplings or to minimize racemization. thieme-connect.debachem.com

Once the peptide is synthesized and the tBu protecting group is removed from the cysteine side chain, the free thiol becomes available for a variety of conjugation reactions. This is a cornerstone of bioconjugation , where peptides are linked to other molecules such as fluorescent dyes, biotin, polyethylene (B3416737) glycol (PEG), or even other proteins. chemimpex.com For instance, maleimide (B117702) chemistry is a widely used method for specifically labeling cysteine residues. iris-biotech.de

The synthesis of peptide-metal complex conjugates also leverages cysteine residues for coordination. uni-regensburg.de These conjugates have applications in diagnostics and therapeutics. The peptide backbone, synthesized using building blocks like this compound, provides the specificity for a biological target, while the metal complex can serve as an imaging agent or a therapeutic warhead.

Furthermore, this compound is utilized in the preparation of peptides for native chemical ligation (NCL) , a powerful technique for synthesizing large proteins by ligating smaller, unprotected peptide fragments. One of the fragments must have a C-terminal thioester, and the other must have an N-terminal cysteine. While this compound is used to incorporate the N-terminal cysteine in one fragment, related strategies are used to generate the C-terminal thioester on the other. nih.gov

The following table summarizes research findings related to the use of cysteine derivatives in peptide labeling and conjugation.

| Research Finding | Application in Labeling and Conjugation | Reference |

| Pentafluorophenyl (OPfp) esters are highly reactive and promote efficient coupling while minimizing racemization. | Ensures the successful incorporation of the cysteine residue into the peptide chain, even in difficult sequences. | thieme-connect.debachem.com |

| The thiol group of cysteine is a versatile handle for bioconjugation. | Allows for the site-specific attachment of labels (e.g., fluorophores, biotin) and other molecules (e.g., PEG). | chemimpex.com |

| Cysteine residues can be used to chelate metal ions. | Enables the synthesis of peptide-metal complex conjugates for applications in medical imaging and therapy. | uni-regensburg.de |

| Native chemical ligation requires an N-terminal cysteine residue on one of the peptide fragments. | This compound is a suitable building block for synthesizing the cysteine-containing fragment needed for NCL. | nih.gov |

Challenges and Mitigation Strategies in the Research Application of Fmoc Cys Tbu Opfp

Minimization of Undesired Side Reactions During Peptide Synthesis

The α-carbon of cysteine is susceptible to epimerization or racemization, particularly during the activation and coupling steps of SPPS. This is a base-catalyzed process where the α-proton is abstracted, leading to a loss of stereochemical integrity. The use of pentafluorophenyl (Pfp) esters, as in Fmoc-Cys(tBu)-OPfp, is a strategy to minimize racemization because they are highly reactive and can often be coupled without the need for strong organic bases. sigmaaldrich.com

However, the choice of coupling reagents and the presence of bases can still significantly influence the extent of racemization. nih.gov For instance, the use of phosphonium (B103445) or uronium salt-based coupling reagents in the presence of tertiary amines like diisopropylethylamine (DIEA) can lead to considerable racemization. nih.gov Microwave-assisted synthesis, while often accelerating coupling, can also exacerbate this issue. nih.gov

Mitigation Strategies:

Carbodiimide-mediated coupling: Utilizing coupling methods that proceed under acidic or neutral conditions, such as those employing diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure®, can significantly reduce the risk of racemization. sigmaaldrich.comnih.gov

Use of weaker bases: If a base is necessary, substituting strong bases like DIEA with weaker, sterically hindered bases such as 2,4,6-trimethylpyridine (B116444) (collidine) can help to suppress racemization. nih.gov

Alternative protecting groups: While this article focuses on the tert-butyl (tBu) group, it is worth noting that other protecting groups have been developed to be more resistant to racemization. For example, the 4-methoxybenzyloxymethyl (MBom) group has been shown to substantially suppress racemization during coupling with phosphonium or uronium reagents. researchgate.net

| Coupling Method | Base | Potential for Racemization | Mitigation Approach |

| Phosphonium/Uronium Reagents | DIEA | High | Use of weaker bases (e.g., collidine) |

| Carbodiimide (e.g., DIC) | None/Additive | Low | Preferred method for Cys incorporation |

| Pre-formed Pfp ester | Minimal base | Low to moderate | Optimize coupling time and temperature |

A significant side reaction, particularly for C-terminal cysteine residues, is the base-catalyzed beta-elimination of the protected sulfhydryl group. This reaction forms a dehydroalanine (B155165) intermediate, which can then react with piperidine (B6355638) (the reagent used for Fmoc deprotection) to form a 3-(1-piperidinyl)alanine adduct. peptide.com This results in a peptide impurity with a mass increase of 51 Da. thermofisher.com

The propensity for this side reaction is influenced by the nature of the cysteine side-chain protecting group. While the tBu group offers good stability, the use of more sterically bulky protecting groups can further minimize this side reaction. peptide.com

Mitigation Strategies:

Sterically hindered protecting groups: The use of the trityl (Trt) group for cysteine protection is a common strategy to reduce beta-elimination due to its steric bulk. peptide.com

Alternative protecting groups: The tetrahydropyranyl (Thp) protecting group has also been shown to minimize the formation of 3-(1-piperidinyl)alanine. researchgate.net

Resin and linker choice: The selection of the solid support and linker can also play a role. For instance, using PEG-PS supports has been reported to minimize the formation of the +51 Da impurity. thermofisher.com

Optimization of Deprotection and Cleavage Conditions for Cys(tBu)

The tert-butyl (tBu) protecting group is stable to the basic conditions used for Fmoc removal but is labile to strong acids, typically trifluoroacetic acid (TFA), which is used for the final cleavage of the peptide from the resin and simultaneous removal of side-chain protecting groups. iris-biotech.de However, the cleavage process itself can introduce new challenges.

During TFA-mediated cleavage, the tBu group is released as a tert-butyl cation. This highly reactive carbocation can re-alkylate nucleophilic residues in the peptide, with the free thiol of deprotected cysteine being a primary target, leading to the formation of S-tert-butylated cysteine. acs.orgfigshare.com This side reaction is particularly problematic when other tBu-based protecting groups (e.g., on Asp, Glu, Ser, Thr, Tyr) are present, as they also release tBu cations upon cleavage. figshare.com

To prevent this, a "scavenger" is added to the cleavage cocktail to trap the reactive carbocations.

Commonly Used Scavengers and Their Roles:

| Scavenger | Function | Typical Concentration | Notes |

| Triisopropylsilane (B1312306) (TIS) | Reduces trityl cations and other carbocations. | 2.5-5% | Highly effective for preventing Trp alkylation. researchgate.net |

| Water | Traps carbocations. | 2.5-5% | Often used in combination with other scavengers. |

| 1,2-Ethanedithiol (B43112) (EDT) | A thiol scavenger that can also reduce methionine sulfoxide. | 2.5% | Can be odorous. |

| Thioanisole (B89551) | An aromatic thiol that is effective at scavenging tBu cations. | 5-10% | Can be used in combination with DMS. acs.org |

| 3,6-Dioxa-1,8-octanedithiol (DODT) | A less volatile alternative to EDT. | ||

| Dithiothreitol (DTT) | A reducing agent that can help prevent disulfide bond formation. | 1% | Beneficial in combination with other scavengers. acs.org |

A study on mitigating S-tButylated Cys-peptide formation found that a combination of thioanisole and dimethyl sulfide (B99878) (DMS) in the presence of DTT was highly beneficial. acs.orgfigshare.com

While the tBu group on cysteine is readily cleaved by high concentrations of TFA, incomplete deprotection of other tBu-protected residues (like Ser(tBu) and Thr(tBu)) can occur if the TFA concentration is reduced in an attempt to minimize side reactions. acs.orgfigshare.com This necessitates a carefully optimized cleavage strategy.

Mitigation Strategies:

Two-stage TFA cleavage: A two-step cleavage protocol can be employed. An initial treatment with a lower concentration of TFA (e.g., 70%) along with a scavenger cocktail can be followed by increasing the TFA concentration (e.g., to 80-90%) to ensure complete deprotection of all tBu groups. acs.orgfigshare.com This approach allows for the initial trapping of the most reactive carbocations under milder conditions before proceeding to the final, more stringent deprotection step.

Considerations for Resin Compatibility and Selection in SPPS

The choice of solid support (resin) is a critical parameter in SPPS that can significantly impact the outcome of the synthesis, particularly for challenging sequences or those containing sensitive residues like cysteine.

Diketopiperazine Formation: When proline is one of the first two amino acids in a sequence, there is a high propensity for the dipeptide to cyclize and cleave from the resin, forming a diketopiperazine. The use of a 2-chlorotrityl chloride (2-CTC) resin is highly recommended in such cases, as its steric bulk hinders this side reaction. peptide.com

S-Alkylation from the Linker: The linker that attaches the peptide to the resin can also be a source of side reactions. For example, when using Wang resin , the 4-hydroxybenzyl group from the linker can be released during TFA cleavage and alkylate the free thiol of cysteine, a side reaction that is particularly prevalent for C-terminal cysteine residues. researchgate.netnih.gov The use of scavengers like TIS alone may not be sufficient to suppress this. peptide.com

Resin Composition and Peptide Aggregation: The composition of the resin itself can influence peptide aggregation. Polyethylene (B3416737) glycol (PEG)-polystyrene (PS) graft copolymers (PEG-PS) can provide a more solvated environment for the growing peptide chain, which can help to disrupt secondary structure formation and reduce aggregation, thereby improving coupling efficiency and minimizing side reactions. thermofisher.com

| Resin Type | Key Consideration | Recommended Use Case |

| 2-Chlorotrityl Chloride (2-CTC) | Minimizes diketopiperazine formation. | When Pro is at position 1 or 2. |

| Wang Resin | Potential for S-alkylation of Cys by the linker. | Use with caution for C-terminal Cys peptides; ensure adequate scavengers. |

| PEG-PS Resins | Reduces peptide aggregation. | For long or hydrophobic peptides; can minimize some side reactions. thermofisher.com |

Suitability of Trityl-Type Resins for C-Terminal Cysteine Incorporation

The synthesis of peptides with a C-terminal cysteine residue is particularly challenging, with a high risk of side reactions such as epimerization and the formation of 3-(1-piperidinyl)alanine. sigmaaldrich.comresearchgate.netpeptide.com These issues are especially pronounced when the cysteine residue is anchored to standard supports like Wang-type resins. sigmaaldrich.com Consequently, the selection of an appropriate solid-phase resin is a critical first step in mitigating these risks.

Trityl-based resins, such as 2-chlorotrityl chloride (2-CTC) resin and other variations like NovaSyn TGT, are strongly recommended for this purpose. sigmaaldrich.com The suitability of these resins stems from several key properties:

Reduction of Side Reactions : The use of trityl-type resins significantly reduces the extent of epimerization and β-piperidinylalanine formation to more acceptable levels. sigmaaldrich.com The steric bulk of the trityl group is thought to inhibit base-catalyzed side reactions at the C-terminal residue during the Fmoc-deprotection cycles with piperidine. peptide.com

Acid-Labile Anchoring : The linkage between the peptide and the trityl resin is highly sensitive to acid. This allows the peptide to be cleaved from the resin under very mild acidic conditions, which helps to preserve the integrity of acid-sensitive protecting groups on the peptide chain and minimizes acid-catalyzed side reactions. iris-biotech.deiris-biotech.de

Versatile Anchoring Strategies : For the synthesis of C-terminal peptide acids, the standard approach involves the esterification of an N-α-Fmoc-protected cysteine derivative, such as Fmoc-Cys(Trt)-OH, onto the 2-chlorotrityl chloride resin. oup.com An alternative strategy, particularly useful for preparing C-terminal esters, involves anchoring the cysteine derivative through its side-chain thiol group to a trityl chloride resin. nih.govnih.gov This side-chain anchoring method circumvents the need to activate the C-terminal carboxylic acid for attachment to the resin, thereby avoiding a major potential source of racemization. nih.gov

The table below summarizes the comparison between Wang-type and Trityl-type resins for the incorporation of C-terminal cysteine.

| Feature | Wang-Type Resins | Trityl-Type Resins |

| Primary Challenge | High incidence of epimerization and β-piperidinylalanine formation. sigmaaldrich.compeptide.com | Reduced incidence of base-mediated side reactions. sigmaaldrich.com |

| Cleavage Conditions | Requires strong acid (e.g., high concentration of TFA). peptide.com | Can be cleaved with very mild acid (e.g., 1% TFA) or non-acidic reagents. iris-biotech.deiris-biotech.de |

| Side Product Risk | Fragmentation of the linker during strong acid cleavage can lead to alkylation of the peptide. peptide.com | Milder cleavage conditions minimize linker fragmentation and subsequent side reactions. acs.org |

| Recommendation | Not recommended for C-terminal cysteine peptides. sigmaaldrich.com | Strongly recommended for C-terminal cysteine peptides. sigmaaldrich.com |

Influence of Resin Linker on Peptide Cleavage

The linker, which connects the nascent peptide chain to the solid support, acts as a C-terminal protecting group throughout the synthesis. nih.gov Its chemical nature dictates the conditions required for the final cleavage step and can significantly influence the purity and yield of the final product.

Trityl-based linkers are exceptionally acid-labile because the three phenyl rings effectively stabilize the carbocation intermediate that forms during acid-mediated cleavage. iris-biotech.deiris-biotech.de This high acid sensitivity allows for the release of the peptide from the resin under remarkably mild conditions. For instance, cleavage can often be accomplished with as little as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or with non-acidolytic cocktails containing reagents like 20% hexafluoroisopropanol (HFIP). iris-biotech.depeptide.com This is a major advantage as it allows for the synthesis of fully protected peptide fragments, where all side-chain protecting groups, including the S-tBu group of the C-terminal cysteine, remain intact.

The choice of cleavage cocktail—the mixture of acid and scavengers—is also critical. During the cleavage of peptides from any resin, reactive cationic species are generated from the cleavage of side-chain protecting groups (e.g., the tert-butyl cation from Asp(OtBu) or Glu(OtBu)). These cations can cause unwanted side reactions, such as the alkylation of nucleophilic residues like tryptophan, methionine, or cysteine. peptide.com Scavengers are added to the cleavage cocktail to trap these reactive species. biotage.com

When using a Cys(Trt) protecting group, scavengers like triisopropylsilane (TIS) are crucial for quenching the highly stable trityl cation, preventing it from reattaching to the newly freed cysteine thiol. sigmaaldrich.com